molecular formula C23H17N5O3S B278498 1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA

1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA

Cat. No.: B278498
M. Wt: 443.5 g/mol
InChI Key: XQUQGKNPBRKTOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzotriazole moiety, a benzofuran ring, and a methoxyphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the benzotriazole intermediate, followed by the introduction of the methoxyphenyl group and the benzofuran ring. The final step involves the formation of the carbamothioyl linkage, which is achieved through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the chemical structure and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group and benzofuran ring contribute to the compound’s ability to modulate various biological pathways, including oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[2-(4-Methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide: This compound shares structural similarities with 1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA and exhibits similar biological activities.

    N-Hydroxy-1-(4-Methoxyphenyl)sulfonyl-4-benzyloxycarbonyl-piperazine-2-carboxamide: Another structurally related compound with potential therapeutic applications.

Uniqueness

This compound is unique due to its combination of a benzotriazole moiety, a benzofuran ring, and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H17N5O3S

Molecular Weight

443.5 g/mol

IUPAC Name

N-[[2-(4-methoxyphenyl)benzotriazol-5-yl]carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H17N5O3S/c1-30-17-9-7-16(8-10-17)28-26-18-11-6-15(13-19(18)27-28)24-23(32)25-22(29)21-12-14-4-2-3-5-20(14)31-21/h2-13H,1H3,(H2,24,25,29,32)

InChI Key

XQUQGKNPBRKTOI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.